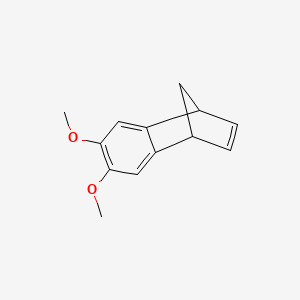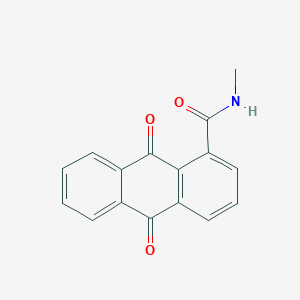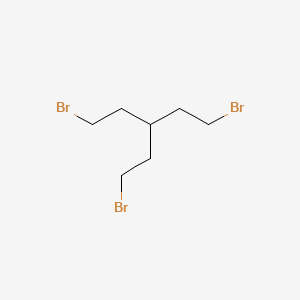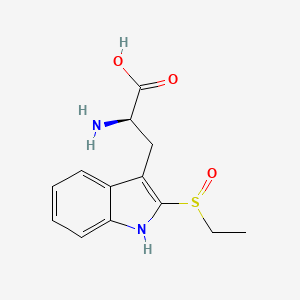
2-(Ethanesulfinyl)-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethanesulfinyl)-D-tryptophan is an organic compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid, and features an ethanesulfinyl group attached to the indole ring of the tryptophan molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-D-tryptophan typically involves the introduction of the ethanesulfinyl group to the tryptophan molecule. This can be achieved through various synthetic routes, including:
Sulfoxidation: The reaction of tryptophan with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Oxidation: The use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethanesulfinyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.
Substitution: The ethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: 2-(Ethanesulfonyl)-D-tryptophan.
Reduction: 2-(Ethylthio)-D-tryptophan.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethanesulfinyl)-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Ethanesulfinyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethanesulfonyl)-D-tryptophan: An oxidized form with a sulfonyl group.
2-(Ethylthio)-D-tryptophan: A reduced form with a sulfide group.
2-(Methylsulfinyl)-D-tryptophan: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-(Ethanesulfinyl)-D-tryptophan is unique due to its specific sulfinyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55326-01-7 |
|---|---|
Molekularformel |
C13H16N2O3S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-ethylsulfinyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O3S/c1-2-19(18)12-9(7-10(14)13(16)17)8-5-3-4-6-11(8)15-12/h3-6,10,15H,2,7,14H2,1H3,(H,16,17)/t10-,19?/m1/s1 |
InChI-Schlüssel |
FLINSDBWCRIQLV-VTZGEWFSSA-N |
Isomerische SMILES |
CCS(=O)C1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N |
Kanonische SMILES |
CCS(=O)C1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
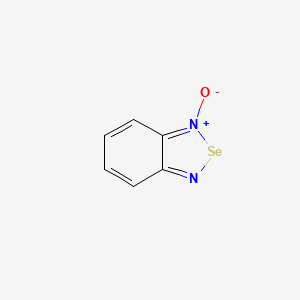
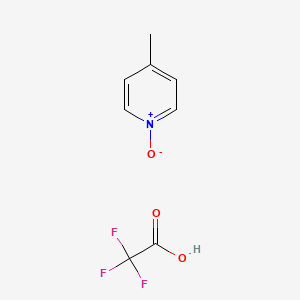
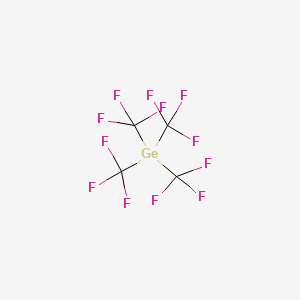
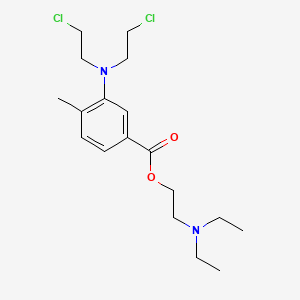
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
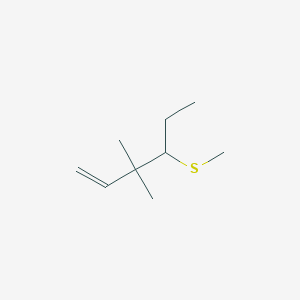

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
